6-Chloro-7-deazapurine-beta-D-riboside 6-Chloro-7-deazapurine-beta-D-riboside
Brand Name: Vulcanchem
CAS No.: 120401-32-3
VCID: VC0029657
InChI: InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1
SMILES: C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O
Molecular Formula: C11H12ClN3O4
Molecular Weight: 285.68 g/mol

6-Chloro-7-deazapurine-beta-D-riboside

CAS No.: 120401-32-3

Cat. No.: VC0029657

Molecular Formula: C11H12ClN3O4

Molecular Weight: 285.68 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-7-deazapurine-beta-D-riboside - 120401-32-3

Specification

CAS No. 120401-32-3
Molecular Formula C11H12ClN3O4
Molecular Weight 285.68 g/mol
IUPAC Name (2S,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1
Standard InChI Key BFDDOTZWMOKUCD-XUPSQLBYSA-N
Isomeric SMILES C1=CN(C2=C1C(=NC=N2)Cl)[C@@H]3[C@H](C([C@H](O3)CO)O)O
SMILES C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator